1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol is a chemical compound classified as a carbazole derivative, primarily noted for its application in pharmaceutical research. This compound is recognized for its potential use as an antihypertensive agent, similar to carvedilol, which is a well-known beta-blocker. The compound has garnered attention due to its structural similarities to other bioactive carbazole derivatives.
The compound is synthesized through various methods in laboratory settings and is available from specialized chemical suppliers. It is typically used for research purposes and is not intended for diagnostic or therapeutic use without proper validation.
1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol falls under the category of antihypertensives and impurity reference materials. Its related compounds are often classified as beta blockers, which are commonly used in the treatment of cardiovascular diseases.
The synthesis of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol can be achieved through several methodologies, including:
The synthesis may involve multiple steps, including purification processes such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials.
The molecular formula of 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol is with a molecular weight of approximately 298.386 g/mol. The compound features a carbazole moiety linked to a propanol chain with a methoxyethylamino group.
The compound's structure can be represented using various chemical notation systems:
COc1ccccc1OCCNCC(O)COc2cccc3c2c4ccccc4n3CC(O)CNCCOc5ccccc5OCInChI=1S/C18H22N2O2/c1-20-15-7-5-6-12(15)13(18(21)22)8-9-16(19)10-14(18)11/h5-11,19,21H,1-4,12H21-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol can participate in various chemical reactions typical for amines and alcohols:
These reactions may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity.
The mechanism of action for 1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol is primarily linked to its interaction with adrenergic receptors:
1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol exhibits the following physical properties:
The chemical properties include:
1-Carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol is primarily utilized in scientific research settings:
This compound represents an important area of study within medicinal chemistry, particularly concerning cardiovascular pharmacology and drug development strategies.
The synthesis of 1-carbazol-9-yl-3-(2-methoxy-ethylamino)-propan-2-ol hinges on precise N-alkylation of carbazole precursors to avoid undesired O-alkylation and bis-adduct formation. Patent WO2009116069A2 details a pivotal approach using benzylamine as a temporary protecting group. This strategy involves:
Table 1: Impact of Benzylamine Protection on Reaction Selectivity
| Reaction Step | Key Variable | Without Protection | With Benzyl Protection |
|---|---|---|---|
| Alkylation Selectivity | Bis-Compound Formation | 15–30% | <5% |
| Reaction Temperature | Optimal Range | 60–100°C | 40–70°C |
| Isolated Yield | Formula IX Intermediate | 50–65% | 75–90% |
Phase-transfer catalysts (PTCs) significantly enhance the alkylation kinetics of Formula IX with haloalkyl ethers (Formula X). Key catalytic systems include:
Solvent polarity directly governs the rate of the alkylation step and byproduct profiles:
Table 2: Solvent Influence on Alkylation Efficiency
| Solvent System | Reaction Temperature (°C) | Time (h) | Yield (%) | Key Byproducts |
|---|---|---|---|---|
| DMF | 90 | 6 | 82 | Dimethylamine adducts |
| Toluene | 110 | 12 | 65 | Dehydrohalogenation products |
| Dichloroethane | 80 | 8 | 78 | Chloroethyl ethers |
| DMAc | 90 | 6 | 88 | <2% |
Downstream processing focuses on isolating the target compound from deprotected intermediates and residual metal catalysts:
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9